Balsaminone B

Description

Contextualization within the Dinaphthofuran Chemical Class

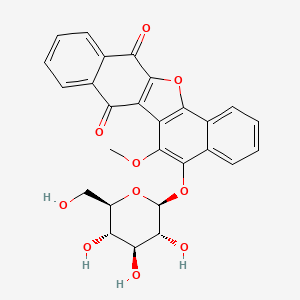

Balsaminone B belongs to the dinaphthofuran-7,12-dione chemical class. This classification is based on its core molecular framework, which is a pentacyclic system. The structure features a furan (B31954) ring fused with two naphthoquinone units. Naphthoquinones are derivatives of naphthalene (B1677914) and are known for their presence in various plant species. The specific arrangement of atoms and functional groups in this compound, including a methoxy (B1213986) group and a β-D-glucopyranosyl moiety, defines its unique identity within this class.

Historical Perspective of this compound Discovery and Early Characterization

This compound was first isolated from the pericarp (the wall of the fruit) of Impatiens balsamina L., commonly known as garden balsam. Its discovery was reported in a 1998 study that also isolated a related compound, Balsaminone A, and the known compound 2-methoxy-1,4-naphthoquinone. The elucidation of this compound's structure was achieved through spectral techniques, which are standard methods in chemistry for determining the molecular structure of new compounds. Subsequent studies have also reported the isolation of this compound from the seeds of the same plant.

Significance of Impatiens balsamina as a Source Organism for Specialized Metabolites

Impatiens balsamina is a rich source of a diverse array of specialized metabolites. Phytochemical analyses of this plant have revealed the presence of numerous classes of compounds, including flavonoids, coumarins, terpenoids, steroids, and a variety of naphthoquinone derivatives. The plant produces these compounds in its various parts, including the flowers, stems, roots, and seeds. The presence of such a wide range of bioactive compounds makes Impatiens balsamina a significant subject of study in phytochemistry and natural product science. The most prominent and representative compound from this plant is 2-methoxy-1,4-naphthoquinone. The study of the specialized metabolites from Impatiens balsamina, including this compound, contributes to the broader understanding of plant biochemistry and the potential applications of these natural products.

Structure

3D Structure

Properties

Molecular Formula |

C27H22O10 |

|---|---|

Molecular Weight |

506.5 g/mol |

IUPAC Name |

21-methoxy-20-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18,20-nonaene-3,10-dione |

InChI |

InChI=1S/C27H22O10/c1-34-26-17-16-18(29)11-6-2-3-7-12(11)19(30)25(16)36-23(17)13-8-4-5-9-14(13)24(26)37-27-22(33)21(32)20(31)15(10-28)35-27/h2-9,15,20-22,27-28,31-33H,10H2,1H3/t15-,20-,21+,22-,27+/m1/s1 |

InChI Key |

NAVQPSCNRHEZLY-FPISNOLNSA-N |

Isomeric SMILES |

COC1=C(C2=CC=CC=C2C3=C1C4=C(O3)C(=O)C5=CC=CC=C5C4=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C3=C1C4=C(O3)C(=O)C5=CC=CC=C5C4=O)OC6C(C(C(C(O6)CO)O)O)O |

Synonyms |

5-beta-D-glucosyloxy-6-methoxydinaphtho(1,2-b-2',3'-d)furan-7,12-dione balsaminone B |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Chromatographic Techniques for Balsaminone B

Plant Sources and Anatomical Distribution of Balsaminone B

Research has shown that this compound is not uniformly distributed throughout the Impatiens balsamina plant. Its concentration varies significantly across different anatomical parts.

The pericarp, or the wall of the fruit, of Impatiens balsamina is a primary source from which this compound has been isolated. Seminal studies first identified and characterized this compound, along with its structural analog Balsaminone A and the known compound 2-methoxy-1,4-naphthoquinone, from the fruit's pericarp. This discovery highlighted the pericarp as a key anatomical region for the accumulation of these specific dinaphthofuran-7,12-dione derivatives.

Subsequent phytochemical investigations have also successfully isolated this compound from the seeds of Impatiens balsamina. In these studies, this compound was found alongside other related compounds, such as Balsaminone A and a newly identified derivative named Balsaminone C. The presence of this compound in the seeds suggests its potential role in the plant's life cycle or defense mechanisms.

The flowers of Impatiens balsamina have also been identified as a source of this compound. Research into the chemical constituents of the flowers led to the isolation of this compound, in addition to other derivatives like Balsaminone D and E.

Table 1: Anatomical Distribution of this compound in Impatiens balsamina

| Plant Part | Presence of this compound | Associated Compounds Isolated | Citation(s) |

| Pericarp | Confirmed | Balsaminone A, 2-methoxy-1,4-naphthoquinone | |

| Seeds | Confirmed | Balsaminone A, Balsaminone C | |

| Flowers | Confirmed | Balsaminone D, Balsaminone E |

Seeds of Impatiens balsamina

Extraction Methodologies for this compound

The isolation of this compound from plant material requires a multi-step process involving extraction to separate the compound from the plant matrix, followed by purification to isolate it from other co-extracted substances.

The initial step in isolating this compound typically involves solvent extraction. While specific details can vary, a general approach involves using organic solvents to draw out the desired compounds from dried and powdered plant material. For instance, studies on Impatiens balsamina stems and leaves have utilized solvents such as methanol (B129727) (MeOH) or ethanol, sometimes in aqueous solutions (e.g., 80% MeOH or 55-95% ethanol).

Following the initial extraction, a process called liquid-liquid partitioning is often employed. The crude extract is suspended in water and then successively partitioned with a series of immiscible organic solvents of increasing polarity, such as hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc). This separates the components of the extract based on their differential solubility, concentrating compounds like this compound into specific fractions.

After initial extraction and partitioning, modern chromatographic techniques are essential for the purification and isolation of this compound.

Column Chromatography: This is a fundamental purification technique used in the process. The concentrated solvent fraction (e.g., the ethyl acetate fraction) is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds, separating them based on their affinity for the stationary phase.

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is frequently used. This technique offers higher resolution and efficiency than standard column chromatography. Reverse-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common configuration for purifying compounds like this compound. Semi-preparative HPLC is specifically used to isolate larger quantities of the pure compound. The use of HPLC has been crucial in obtaining pure this compound for structural elucidation and further study.

Table 2: Chromatographic Techniques Used in the Isolation of this compound

| Technique | Stationary Phase | Purpose | Citation(s) |

| Column Chromatography | Silica Gel | Initial fractionation and purification | |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse-Phase) | High-resolution separation, final purification |

Solvent Extraction Protocols

Advanced Purification and Separation Strategies for this compound Isolation

The purification of this compound from crude plant extracts requires sophisticated separation techniques to achieve a high degree of purity. These methods leverage the physicochemical properties of the compound to isolate it from a complex mixture of other phytochemicals.

Column chromatography is a fundamental and widely used technique for the separation and purification of compounds from natural product extracts. In the context of this compound isolation, various types of column chromatography have been employed, primarily involving silica gel and reversed-phase (RP-C18) materials.

The general procedure commences with the extraction of the plant material, often the stems or seeds of Impatiens balsamina, using a solvent like methanol (MeOH). This crude extract is then subjected to a series of partitioning steps with solvents of varying polarities, such as hexane, chloroform (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH), to yield fractions enriched with certain classes of compounds.

The fraction containing this compound is then loaded onto a chromatography column. Silica gel column chromatography is a common initial step. The separation is achieved by eluting the column with a gradient of solvents, progressively increasing the polarity. For instance, a solvent system of chloroform-methanol has been utilized to separate fractions.

Reversed-phase column chromatography, often using RP-C18 silica gel, is another critical technique. Here, a nonpolar stationary phase is used with a polar mobile phase. For example, a sub-fraction can be chromatographed on an RP-C18 column using aqueous methanol as the eluent to yield further purified fractions. The selection of the appropriate column material and solvent system is crucial for the effective separation of this compound from other closely related compounds.

Table 1: Examples of Column Chromatography Techniques in the Isolation of Compounds from Impatiens balsamina

| Fraction | Column Type | Solvent System | Isolated Compounds | Reference |

| Ethyl Acetate Fraction | Silica Gel | Chloroform/Methanol/Water (7:1:0.1) | Five sub-fractions | |

| Sub-fraction E1 | RP-C18 Silica Gel | 30% aqueous Methanol | Nine sub-fractions | |

| Hexane Soluble Fraction | Silica Gel | Hexane/Ethyl Acetate (20:1 to 1:1) | Eight sub-fractions | |

| Sub-fraction H2 | RP-C18 Silica Gel | 95% aqueous Methanol | Compound 11 |

This table is illustrative of the general procedures used for isolating compounds from Impatiens balsamina and is not exclusively for this compound.

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique that is indispensable for both the final purification (preparative HPLC) and the analysis (analytical HPLC) of this compound.

Analytical HPLC is primarily used to determine the purity of the isolated compound and to quantify its presence in various fractions. It employs columns with smaller particle sizes and lower flow rates to achieve high separation efficiency. The eluent is monitored by a detector, such as a Diode Array Detector (DAD), which can provide UV-Vis spectra of the eluting compounds, aiding in their identification. For instance, the purity of a final compound isolated from Impatiens balsamina was confirmed by a single peak in an HPLC chromatogram.

Preparative HPLC is used to isolate larger quantities of a pure compound. It utilizes columns with larger diameters and stationary phases with larger particle sizes to accommodate higher sample loads. The fractions corresponding to the desired compound's peak are collected for further analysis. Semi-preparative HPLC is a common variation used in natural product research. For example, fractions obtained from column chromatography have been further purified using semi-preparative HPLC on an RP-C18 column with a mobile phase of aqueous methanol or acetonitrile (B52724) to yield pure compounds.

Table 2: Examples of HPLC Conditions for the Analysis and Isolation of Compounds from Impatiens

| HPLC Mode | Column | Mobile Phase | Application | Reference |

| Analytical | Luna C18(2), 3 μm, 150 mm × 2 mm | Water-acetonitrile-o-phosphoric acid gradient | Analysis of extracts | |

| Semi-preparative | RP-C18, 5 µm, 250 × 10 mm | 30% Methanol | Isolation of compounds | |

| Semi-preparative | RP-C18, 5 µm, 250 × 10 mm | 30% Acetonitrile | Isolation of compounds |

This table illustrates typical HPLC conditions and is not exclusively for this compound.

Elucidation of the Chemical Structure of Balsaminone B

Spectroscopic Analysis for Balsaminone B Structural Determination

The precise arrangement of atoms and functional groups within this compound was pieced together using a suite of spectroscopic methods. These techniques provide complementary information that, when combined, allows for an unambiguous assignment of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a cornerstone in the structural elucidation of this compound, providing detailed insights into the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound reveals characteristic signals for its aromatic and glycosidic moieties. Although specific shifts for this compound are not detailed in the provided search results, the analysis of a closely related compound, Balsaminone A, shows signals for methoxyl protons and complex multiplets for aromatic systems. For this compound, the key difference is the presence of a glucose unit.

The ¹³C NMR spectrum is particularly informative. The structure of this compound was established as 5-β-D-glucosy-oxy-6-methoxy-dinaphtho[1,2-b:2′,3′-d]furan-7,12-dione. The attachment of a glucose moiety at the C-5 hydroxyl group was suggested by downfield shifts at C-4a (0.9 ppm) and C-13a (2.1 ppm) in the ¹³C NMR spectrum when compared to its aglycone, Balsaminone A.

Table 1: Selected ¹³C NMR Chemical Shift Differences between Balsaminone A and this compound

| Carbon Atom | Shift Change (ppm) in this compound |

|---|---|

| C-4a | +0.9 |

| C-13a | +2.1 |

Data sourced from a comparative analysis with Balsaminone A.

While specific 2D NMR data for this compound is not explicitly available in the provided search results, these techniques are crucial for confirming the connectivity of the molecule. For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments would be used to establish the connection between the anomeric proton of the glucose unit and the C-5 carbon of the aglycone, confirming the glycosylation site. Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the aromatic rings and the glucose moiety, while Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon.

One-Dimensional (1D) NMR (e.g., 1H NMR, 13C NMR)

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound.

HR-ESI-MS is instrumental in determining the exact molecular formula of a compound. For this compound, its molecular formula has been established as C₂₇H₂₂O₁₀. This high-resolution technique provides the mass-to-charge ratio with high accuracy, allowing for the unambiguous determination of the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The UV-Vis spectrum of this compound shows a maximum absorption (λmax) at 427 nm. This represents a hypsochromic (blue) shift compared to Balsaminone A, which has a λmax of 475 nm. This shift further supports the location of the glucose moiety at the phenolic hydroxyl group at C-5, as glycosylation at this position alters the electronic conjugation of the chromophore.

Chemical Synthesis and Structural Modification of Balsaminone B and Analogues

Biomimetic and Total Synthetic Approaches towards Balsaminone A as a Precursor

Balsaminone A is the aglycone of Balsaminone B, and its synthesis represents a critical first step towards the total synthesis of its glycosylated counterpart. Researchers have explored both biomimetic and traditional total synthesis pathways to access this complex dinaphthofuran quinone.

One notable approach to Balsaminone A involves a biomimetic synthesis that mimics the proposed biosynthetic pathway of the natural product. This strategy often relies on an oxidative dimerization of a suitably substituted naphthalene (B1677914) precursor. For instance, the oxidative dimerization of 1,2,4-trimethoxynaphthalene (B8620623) has been investigated as a key step to form the binaphthyl linkage, which is a core feature of the dinaphthofuran skeleton. This reaction can be promoted by various oxidizing agents. The subsequent cyclization to form the furan (B31954) ring and further oxidative modifications would then lead to the target Balsaminone A. While biomimetic syntheses can be elegant in their mimicry of nature, they often face challenges in controlling regioselectivity and achieving high yields.

A more classical total synthesis of Balsaminone A has also been reported, offering a more controlled and often higher-yielding route. A key strategy in this approach is the base-induced coupling of 1,4-dihydroxy-2-naphthaldehyde with 2,3-dichloronaphthoquinone. This reaction directly furnishes the pentacyclic dinaphthofuran core. The aldehyde functionality in the resulting intermediate can then be converted into the methoxy (B1213986) group present in Balsaminone A through a series of standard transformations, such as a Baeyer-Villiger oxidation to a formate (B1220265) ester followed by hydrolysis and methylation. This synthetic route has been instrumental in confirming the structure of the natural product.

| Precursor | Key Reaction | Reagents | Product | Reference |

| 1,2,4-Trimethoxynaphthalene | Oxidative Dimerization | CAN, PIDA/BF₃·OEt₂, PIFA/BF₃·OEt₂ | Binaphthyl Intermediate | |

| 1,4-Dihydroxy-2-naphthaldehyde and 2,3-dichloro-1,4-naphthoquinone | Base-induced Coupling | Base | Pentacyclic Dinaphthofuran |

Synthetic Strategies for this compound and its Glycosidic Linkage

The synthesis of this compound from its aglycone, Balsaminone A, requires the stereoselective formation of a glycosidic bond. This is a non-trivial synthetic challenge, particularly given the sterically hindered nature of the phenolic hydroxyl group on the dinaphthofuran core to which the sugar moiety is attached. While the direct synthesis of this compound has not been extensively reported in the literature, several established glycosylation methods for complex and sterically hindered phenols could be applied.

Commonly employed strategies for such challenging glycosylations include the use of highly reactive glycosyl donors under carefully controlled conditions. For instance, the Koenigs-Knorr reaction, utilizing a glycosyl halide with a heavy metal salt promoter, or the Schmidt glycosylation, which employs a glycosyl trichloroacetimidate (B1259523) donor activated by a Lewis acid, are powerful methods for forming O-glycosidic linkages. The choice of solvent, temperature, and the nature of the protecting groups on the glycosyl donor can significantly influence the stereochemical outcome of the reaction, aiming for the specific anomeric configuration found in the natural product.

Enzymatic approaches, using glycosyltransferases, offer an alternative and often highly stereoselective method for glycosylation. Current time information in Bangalore, IN. These enzymes can catalyze the formation of glycosidic bonds with high fidelity, though their substrate scope can be limited. The identification of a suitable glycosyltransferase that can accept the complex and bulky Balsaminone A as a substrate would be a key challenge in this approach.

| Glycosylation Strategy | Glycosyl Donor | Promoter/Catalyst | Key Features | Potential Applicability |

| Koenigs-Knorr Reaction | Glycosyl Halide | Silver or Mercury Salts | Historical method, often requires stoichiometric promoter | Applicable but may face challenges with complex substrates |

| Schmidt Glycosylation | Glycosyl Trichloroacetimidate | Lewis Acid (e.g., TMSOTf, BF₃·OEt₂) | High reactivity, widely used for complex glycosides | A promising strategy for the synthesis of this compound |

| Enzymatic Glycosylation | Activated Sugar (e.g., UDP-glucose) | Glycosyltransferase | High stereoselectivity and regioselectivity | Dependent on finding a suitable enzyme for the substrate |

Development of Synthetic Analogues and Derivatives of this compound

The development of synthetic analogues of this compound is a promising avenue for exploring the structure-activity relationships of this class of compounds and for potentially discovering new therapeutic agents. Modifications can be targeted at both the dinaphthofuran core and the glycosidic moiety.

The dinaphthofuran-7,12-dione scaffold of this compound offers several sites for chemical modification. The quinone moiety is a particularly attractive target for derivatization. For example, nucleophilic addition reactions at the C-8 or C-11 positions could introduce a variety of substituents. Furthermore, the aromatic rings of the dinaphthofuran system can be functionalized through electrophilic aromatic substitution reactions, although controlling the regioselectivity of such reactions on a complex, electron-rich system can be challenging.

Another approach to derivatization involves the synthesis of the dinaphthofuran core from modified precursors. By using substituted naphthalenes or quinones in the initial coupling reactions, a wide range of analogues with different substitution patterns on the aromatic framework can be accessed. This strategy allows for the systematic exploration of the impact of various functional groups on the biological activity of the resulting compounds.

Modification of the sugar unit of this compound provides another powerful tool for generating novel analogues. This can involve the synthesis of glycosides with different monosaccharides, such as mannose, galactose, or fucose, to investigate the influence of the sugar's stereochemistry on biological activity. The synthesis of these analogues would follow similar glycosylation strategies as proposed for this compound, but with the use of the corresponding protected sugar donors.

Furthermore, modifications can be made to the hydroxyl groups of the existing sugar moiety. For instance, acylation or alkylation of the free hydroxyls on the glucose unit can alter the polarity and lipophilicity of the molecule, which may in turn affect its pharmacokinetic properties. Deoxygenation of the sugar at specific positions is another potential modification that could influence the compound's interaction with its biological target.

The exploration of these synthetic modifications will be crucial for a deeper understanding of the biological function of this compound and for the development of new and improved therapeutic agents based on its unique chemical scaffold.

Investigation of Biological Activities and Molecular Mechanisms of Balsaminone B

Antiproliferative and Cytotoxic Activities of Balsaminone B

This compound, a dinaphthofuran-7,12-dione derivative isolated from Impatiens balsamina, has demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines. This has led to scientific interest in its potential as an anticancer agent.

Inhibition of Cancer Cell Line Proliferation (in vitro)

Research has shown that this compound exhibits potent cytotoxic activity against several human cancer cell lines, indicating its broad-spectrum antiproliferative potential.

Studies have specifically investigated the effects of this compound on the human lung cancer cell line A549. Treatment with this compound resulted in a significant inhibition of A549 cell growth. The inhibitory effect was found to be dose-dependent, with increasing concentrations of the compound leading to a greater reduction in cell viability.

Table 1: Effect of this compound on A549 Cell Proliferation

| Concentration (μmol·L⁻¹) | Inhibition Effect |

| 20 | Significant |

| 40 | Significant |

| 60 | Significant |

| 80 | Significant |

Data derived from a study on the effects of this compound on the growth of human lung cancer A549 cells after 48 hours of treatment.

The cytotoxic activity of this compound extends beyond lung cancer cells. It has also been shown to be effective against human liver cancer (Bel-7402) and human cervical cancer (HeLa) cell lines. Along with its analogs, Balsaminone A and C, this compound has demonstrated cytotoxic properties against these cell lines, highlighting its potential for broader therapeutic applications in oncology.

Table 2: Cytotoxic Activity of Balsaminone Derivatives on Various Cancer Cell Lines

| Compound | A549 | Bel-7402 | HeLa |

| This compound | Cytotoxic | Cytotoxic | Cytotoxic |

| Balsaminone A | Cytotoxic | Cytotoxic | Cytotoxic |

| Balsaminone C | Cytotoxic | Cytotoxic | Cytotoxic |

This table summarizes the reported cytotoxic effects of Balsaminone derivatives on the specified cancer cell lines.

Lung Cancer Cell Lines (e.g., A549)

Induction of Cell Cycle Arrest in Neoplastic Cells

The mechanism behind the antiproliferative effects of this compound appears to be linked to its ability to induce cell cycle arrest in cancer cells.

Flow cytometry analysis has revealed that this compound can alter the distribution of cells in the cell cycle phases. Specifically, treatment with this compound leads to a decrease in the proportion of cells in the G0/G1 phase (the resting and initial growth phase). This suggests that the compound interferes with the normal progression of cells out of this initial phase.

A notable effect of this compound is the significant increase in the proportion of cells in the S phase (the DNA synthesis phase) in a dose-dependent manner. This accumulation of cells in the S phase suggests that this compound induces a blockage or delay in DNA replication, preventing the cells from proceeding to the next phases of the cell cycle and ultimately inhibiting proliferation.

Modulation of G2/M Phase

This compound, a dinaphthofuran-7,12-dione isolated from Impatiens balsamina, has been shown to influence the cell cycle in human cancer cells. Research on human lung cancer A549 cells demonstrated that this compound has a significant inhibitory effect on cell growth. The mechanism of action appears to be linked to the induction of cell cycle arrest.

Specifically, after a 48-hour treatment, this compound led to a dose-dependent decrease in the proportion of cells in the G0/G1 phase and a distinct increase in the proportion of cells in the S phase. While this particular study highlighted S-phase arrest for this compound, related compounds have shown activity in the G2/M phase. For instance, mangiferin, another natural compound, has been found to induce G2/M phase arrest in certain cell lines. Furthermore, other synthetic 1,4-naphthoquinone (B94277) derivatives have been reported to cause cell cycle arrest at the G1 phase in MCF-7 cells. The cdc25B phosphatase is known to be a crucial enzyme for the G2/M phase transition in human cells.

Table 1: Effect of this compound on A549 Cell Cycle Distribution

Treatment Cell Line Observed Effect Key Finding Reference This compound A549 (Human Lung Cancer) Decrease in G0/G1 phase proportion, evident increase in S phase proportion after 48h. Action mechanism may be related to induction of cell cycle arrest.

Anti-Pruritic Activities of this compound (in vivo animal models)

This compound, along with its counterpart Balsaminone A, has demonstrated significant anti-pruritic (anti-itching) activity. These compounds were isolated from the pericarp of Impatiens balsamina.

Studies using in vivo animal models have substantiated these effects. In one model, the anti-pruritic activity of 1,4-naphthoquinone derivatives from Impatiens balsamina was evaluated by observing the scratching behavior induced by compound 48/80 in mice. Furthermore, a 35% ethanolic extract from the petals of Impatiens balsamina, which contains active constituents like 2-hydroxy-1,4-naphthoquinone (B1674593) and kaempferol (B1673270) 3-rutinoside, was shown to significantly inhibit both scratching behavior and the development of dermatitis in an atopic dermatitis NC mice model. This suggests that compounds derived from this plant, including this compound, have potential as agents for managing pruritus.

Table 2: In Vivo Anti-Pruritic Studies of Impatiens balsamina Derivatives

Compound/Extract Animal Model Activity Observed Reference Balsaminone A and B Mice Significant antipruritic activity. [21, 22] 35% Ethanolic Extract of Petals NC Mice with Atopic Dermatitis Inhibited scratching behavior and dermatitis. [18, 27]

Antiviral Potential of this compound and Related Naphthofurans (in silico studies)

The class of compounds known as naphthofurans, to which this compound belongs, has been investigated for a variety of biological activities, including antiviral properties.

In silico studies have been employed to explore the antiviral potential of compounds structurally related to this compound against SARS-CoV-2, the virus responsible for COVID-19. One such study performed a virtual screening of numerous phytocompounds against the main protease (MPro) and the spike protein's receptor-binding domain (RBD), two critical viral proteins for replication and entry into host cells.

In this research, Balsaminone A, a close structural relative of this compound, demonstrated a strong binding affinity for both viral targets. The docking scores indicated favorable interactions, which are a prerequisite for potential inhibitory activity.

Table 3: Molecular Docking Scores of Balsaminone A against SARS-CoV-2 Proteins

Compound Viral Target Protein Docking Score (kcal/mol) Reference Balsaminone A Main Protease (MPro) -8.1 [23, 24, 25] Balsaminone A Spike Protein (RBD) -8.3 [23, 24, 25, 36]

These in silico results suggest that balsaminones may act as inhibitors of key SARS-CoV-2 proteins, warranting further investigation through preclinical studies.

Exploration of Other Biological Potentials (e.g., anti-inflammatory, antioxidant activity of related naphthoquinones)

The broader chemical class of 1,4-naphthoquinones, which forms the core structure of many related compounds, is known for a wide array of biological effects, including anti-inflammatory and antioxidant activities. Anti-inflammatory Activity: Naphthoquinones have been shown to exert anti-inflammatory effects through various mechanisms. They can suppress the production of inflammatory mediators such as nitric oxide (NO) in macrophage cell lines. For example, several 1,4-naphthoquinone derivatives isolated from a mangrove-derived fungus demonstrated potent inhibition of NO production, with IC₅₀ values ranging from 1.7 to 49.7 μM. Certain compounds also reduced the mRNA expression levels of pro-inflammatory enzymes and cytokines, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-alpha (TNF-α). The anti-inflammatory effect of some naphthoquinones like shikonin (B1681659) is realized by inhibiting COX-2 and the production of TNF-α. Antioxidant Activity: The antioxidant properties of naphthoquinones are well-documented. A key feature of these compounds is their ability to scavenge free radicals effectively. This activity is crucial, as excessive reactive oxygen species (ROS) can lead to various pathological conditions. The antioxidant potential is often attributed to the quinone structure's redox properties. For instance, studies on plumbagin, juglone, and menadione (B1676200) revealed that specific functional groups on the 1,4-naphthoquinone nucleus play important roles in their differential antioxidant activities. Furthermore, the antioxidant capacity of shikonin and its derivatives has been highlighted as a significant aspect of their biological profile.

Table of Mentioned Compounds

Structure Activity Relationship Sar Studies of Balsaminone B and Its Derivatives

Correlating Structural Motifs of Balsaminone B with Antiproliferative Efficacy

This compound, along with its close analogue Balsaminone A and the novel derivative Balsaminone C, has demonstrated cytotoxic properties against several human cancer cell lines. A study involving the human lung cancer A549 cell line, human hepatoma Bel-7402 cell line, and human cervical cancer HeLa cell line showed that all three compounds exhibit antiproliferative activity.

A separate, detailed investigation into the effects on the A549 cell line revealed that both Balsaminone A and this compound exert significant, dose-dependent inhibitory effects on cell growth after 48 hours of treatment at concentrations ranging from 20 to 80 μmol·L⁻¹. The study highlighted that this compound leads to a marked increase in the proportion of cells in the S phase (DNA synthesis phase) of the cell cycle, with a clear dose-effect relationship. This suggests that its mechanism of action may involve inducing cell cycle arrest at the S phase, thereby inhibiting proliferation. In contrast, Balsaminone A also caused an increase in the S phase cell population, but the dose-effect relationship was less obvious.

The comparative cytotoxicity of these compounds provides initial SAR insights. The primary structural difference between Balsaminone A and this compound is the presence of a β-D-glucoside moiety on this compound, attached at the C-5 position of the dinaphthofuran core. The data from studies on A549, Bel-7402, and Hela cells indicate that both the aglycone (Balsaminone A) and its glycoside (this compound) are active, though their relative potency can vary depending on the cell line and specific endpoint being measured.

| Compound | Target Cell Line(s) | Key Antiproliferative Findings |

| Balsaminone A | A549, Bel-7402, Hela | Exhibits significant cytotoxicity. In A549 cells, it inhibits growth and increases cell proportion in S and G2/M phases, with a less obvious dose-effect relationship compared to this compound. |

| This compound | A549, Bel-7402, Hela | Exhibits significant cytotoxicity. In A549 cells, it inhibits growth and markedly increases the cell proportion in the S phase with a clear dose-effect relationship. |

| Balsaminone C | A549, Bel-7402, Hela | A newly isolated derivative that exhibits cytotoxicity against these cancer cell lines. |

This table summarizes key research findings on the antiproliferative effects of Balsaminone derivatives.

Impact of Glycosylation on Biological Activity

Glycosylation, the enzymatic attachment of sugars to a molecule, is a critical modification that can profoundly alter the pharmacokinetic and pharmacodynamic properties of natural products. In the case of this compound, it exists as the β-D-glucoside of Balsaminone A. This structural difference is central to its SAR profile.

The presence of the glucose moiety significantly increases the polarity and water solubility of the molecule compared to its aglycone, Balsaminone A. This can affect how the compound is transported into cells and interacts with molecular targets. Studies on other classes of anticancer agents, such as quinazoline (B50416) derivatives, have shown that the incorporation of a sugar moiety can enhance cytotoxic activity.

While both Balsaminone A and B show antiproliferative activity, they also exhibit other biological effects where the glycosylation plays a key role. For instance, both compounds have been reported to possess antipruritic (anti-itching) activity in mice. The presence of the glycoside in this compound may modulate its interaction with the receptors or enzymes involved in pruritus, although the precise mechanism remains to be fully elucidated. The comparative cytotoxicity data suggests that the aglycone form (Balsaminone A) may be more potent in some cancer cell lines, implying that the glucose moiety is not universally essential for antiproliferative efficacy and may in some cases hinder it, possibly by altering cell membrane permeability or target binding affinity.

SAR of Dinaphthofuran Core Modifications

The dinaphthofuran-7,12-dione skeleton is the core pharmacophore of the balsaminones. Modifications to this pentacyclic system can lead to significant changes in biological activity. The isolation of Balsaminone A, B, and C from the same natural source provides a direct, albeit limited, set of analogues for SAR comparison.

While the specific structure of Balsaminone C is not widely published, the general principles of SAR for related naphthoquinone and dinaphthofuran scaffolds can provide valuable insights. Studies on novel 1,4-naphthoquinones tethered with sulfonamide moieties have demonstrated that the nature and position of substituents on the quinone ring system are critical for anticancer activity. For instance, the presence of dimethoxy groups was found to be favorable for antimalarial activity in one restricted sulfonamide analogue.

In another study on synthetic naphthofuran-triazole conjugates, it was observed that the type of substituent on an attached phenyl ring dictated the compound's potency as a tyrosinase inhibitor. Derivatives with electron-withdrawing groups (e.g., -Cl) at the ortho position of the phenyl ring showed the most potent activity, while those with electron-donating groups (e.g., -CH3) were less potent. Although this study focused on a different biological endpoint (tyrosinase inhibition), it highlights a key SAR principle: the electronic properties of substituents on the aromatic core are crucial determinants of activity. Applying this to the balsaminone core, modifications such as altering the methoxy (B1213986) group on Balsaminone A/B or introducing other functional groups like halogens or nitro groups onto the naphthalene (B1677914) rings could dramatically influence their antiproliferative efficacy.

Computational Chemistry Approaches in SAR Analysis

In modern drug discovery, computational chemistry provides powerful tools for predicting and rationalizing the SAR of bioactive compounds, saving time and resources. Methodologies like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are particularly relevant.

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. For naphthoquinone-based compounds, QSAR studies have been performed to identify the key chemical features governing their cytotoxic and antimalarial activities. These models can predict the activity of new, untested derivatives, thereby guiding the synthesis of more potent analogues.

Molecular docking is another powerful in silico technique used to predict how a ligand, such as this compound, binds to the active site of a macromolecular target, like an enzyme or receptor involved in cancer progression. For example, in silico docking studies have been performed on other compounds isolated from Impatiens balsamina, such as scopoletin (B1681571) and various flavonoids, to evaluate their binding affinity to targets like the HER-2 protein and matrix metalloproteinase-1 (MMP-1). These studies calculate a binding energy or docking score, which indicates the stability of the ligand-protein complex. A lower binding energy typically suggests a more potent inhibitor.

For this compound, computational approaches could be employed to:

Identify Potential Targets: Docking simulations against a panel of known cancer-related proteins (e.g., kinases, topoisomerases, apoptosis-related proteins) could help hypothesize its mechanism of action.

Rationalize SAR: By docking Balsaminone A and B into a putative binding site, researchers could visualize how the presence or absence of the glycosyl group affects binding interactions, providing a molecular-level explanation for observed activity differences.

Guide New Designs: Based on the predicted binding mode, new derivatives with modified substituents on the dinaphthofuran core could be designed to enhance favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target, leading to improved antiproliferative efficacy.

While specific computational studies focused solely on this compound are not yet prevalent in the literature, the application of these methods to its analogues and other co-isolated compounds demonstrates their immense potential in unraveling its SAR and guiding future research.

Future Research Directions and Translational Perspectives for Balsaminone B

Untapped Biological Activities and Mechanistic Insights

While preliminary studies have established the cytotoxic and antipruritic properties of Balsaminone B, a significant landscape of its biological activities remains to be explored. The structural similarity of this compound to other bioactive naphthoquinones suggests a broader therapeutic potential.

Initial research indicates that this compound exerts its cytotoxic effects on human lung cancer A549 cells by inducing cell cycle arrest. Specifically, it has been shown to decrease the proportion of cells in the G0/G1 phase and cause a significant, dose-dependent increase in the S phase population after 48 hours of treatment. This suggests that one of its primary mechanisms of action may be related to the disruption of DNA synthesis and cell cycle progression.

Further investigations could delve into other potential activities, including:

Antiviral Properties: Computational studies on the aglycone, Balsaminone A, have suggested its potential as an inhibitor of the SARS-CoV-2 main protease, indicating that this compound could be a candidate for antiviral research. Related compounds, such as balsaminols, have also been investigated in silico for their potential against SARS-CoV-2 targets.

Anti-inflammatory and Antimicrobial Effects: Analogous compounds to this compound have shown potential anti-inflammatory and antimicrobial effects. Given that the parent plant, Impatiens balsamina, is used in traditional medicine for treating infections and inflammation, exploring these activities in this compound is a logical next step.

Enzyme Inhibition: Other phytochemicals from Impatiens balsamina have been screened for their inhibitory effects on enzymes like matrix metalloproteinase-1 (MMP-1), which is implicated in photoaging. Investigating the potential of this compound as an inhibitor of various enzymes could uncover new therapeutic applications.

A deeper understanding of the molecular mechanisms underlying these potential activities is crucial. This would involve identifying specific molecular targets and signaling pathways modulated by this compound.

Development of Advanced Analytical and Isolation Methodologies

The isolation of this compound has traditionally been achieved using conventional chromatographic techniques such as column chromatography over silica (B1680970) gel. While effective, these methods can be time-consuming and may not be optimal for high-throughput analysis or large-scale purification.

Future efforts should focus on developing more advanced and efficient analytical and isolation protocols. Modern hyphenated analytical techniques could significantly improve the characterization and quantification of this compound in complex mixtures. These include:

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique offers high sensitivity and selectivity for the analysis of glycosides and is well-suited for quantifying this compound in biological matrices.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): The online coupling of HPLC with NMR allows for the direct structural elucidation of compounds in a mixture, which would be invaluable for analyzing this compound and its derivatives.

LC-SPE-NMR: This involves coupling liquid chromatography with solid-phase extraction and NMR, enabling the isolation and concentration of target compounds for more detailed structural analysis.

These advanced methods would not only facilitate more precise phytochemical analysis but also support metabolic and pharmacokinetic studies of this compound.

Strategies for Enhanced Production of this compound

The natural abundance of this compound in Impatiens balsamina may be insufficient for extensive preclinical and potential clinical studies. Therefore, developing strategies for its enhanced production is a critical future direction.

Currently, there is limited information on the total synthesis of this compound itself. However, research into the synthesis of its aglycone, Balsaminone A, provides a foundation for developing a complete synthetic route. Future strategies could include:

Total Chemical Synthesis: Developing a stereoselective and efficient total synthesis of this compound would provide a reliable and scalable source of the compound. This would involve the synthesis of the Balsaminone A core and subsequent glycosylation.

Biotechnological Production: Plant cell culture or metabolic engineering approaches could be explored to increase the yield of this compound from Impatiens balsamina cell lines. The successful biotechnological production of other naphthoquinones, such as shikonin (B1681659), serves as a promising precedent.

Biocatalysis: The use of specific enzymes, such as glycosyltransferases, could be investigated for the efficient glycosylation of synthetically produced Balsaminone A to yield this compound. The glucosylation of other reduced naphthoquinones has been observed in plants, suggesting that identifying and utilizing the responsible enzymes is a feasible approach.

Potential as a Preclinical Research Tool in Cellular Biology

The specific mechanism of action of this compound makes it a valuable tool for preclinical research in cellular biology, particularly in the field of oncology. Its ability to induce S-phase arrest in cancer cells provides a specific point of intervention for studying cell cycle regulation.

As a research tool, this compound could be used to:

Investigate the molecular players and checkpoints involved in the S-phase of the cell cycle.

Elucidate the cellular responses to DNA synthesis inhibition.

Serve as a positive control or a reference compound in studies aimed at identifying new cell cycle inhibitors.

Explore potential synergistic effects when used in combination with other anticancer agents that target different phases of the cell cycle.

The availability of a well-characterized compound with a specific mode of action is invaluable for advancing our understanding of fundamental cellular processes.

Integration into Drug Discovery Pipelines as a Lead Compound

This compound holds significant potential as a lead compound for the development of new therapeutic agents. A lead compound is a chemical starting point for the development of a new drug. The known cytotoxic and antipruritic activities of this compound provide a solid foundation for its further development.

Key aspects for its integration into drug discovery pipelines include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure is needed to understand the contributions of different functional groups to its biological activity. This would involve synthesizing a library of derivatives and evaluating their potency and selectivity.

In Silico Modeling: Computational approaches, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, can help to prioritize the synthesis of new derivatives and predict their drug-like properties.

Optimization of Pharmacokinetic Properties: Medicinal chemistry efforts can be directed towards improving the solubility, metabolic stability, and bioavailability of this compound to enhance its therapeutic potential.

The complex, polycyclic structure of this compound offers multiple sites for chemical modification, providing a rich scaffold for the generation of novel drug candidates with improved efficacy and safety profiles.

Q & A

Q. How should researchers document negative or inconclusive results from this compound assays?

- Methodological Answer : Publish negative findings in repositories like Zenodo or as supplementary materials to avoid publication bias. Include raw data, assay conditions, and statistical analyses to enable meta-analyses. Use neutral language (e.g., "no significant effect observed under tested conditions") to maintain scientific objectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.